

IUPAC name for 7-bromo-2,3-dihydroinden-1-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *7-Bromo-1-indanone*

Cat. No.: *B039921*

[Get Quote](#)

A Technical Guide to 7-Bromo-2,3-dihydroinden-1-one: Synthesis, Properties, and Applications in Research and Development

Abstract

7-Bromo-2,3-dihydroinden-1-one, also widely known as **7-Bromo-1-indanone**, is a pivotal synthetic intermediate in the fields of medicinal chemistry and materials science. Its indanone core is recognized as a "privileged scaffold," frequently appearing in pharmacologically active compounds.^[1] The strategic placement of a bromine atom at the 7-position provides a versatile handle for advanced chemical modifications, primarily through cross-coupling reactions. This technical guide offers an in-depth overview of its chemical and physical properties, established synthesis protocols, and its significant applications in drug discovery and the development of novel materials. The information is tailored for researchers, chemists, and professionals in drug development seeking to leverage this compound in their work.

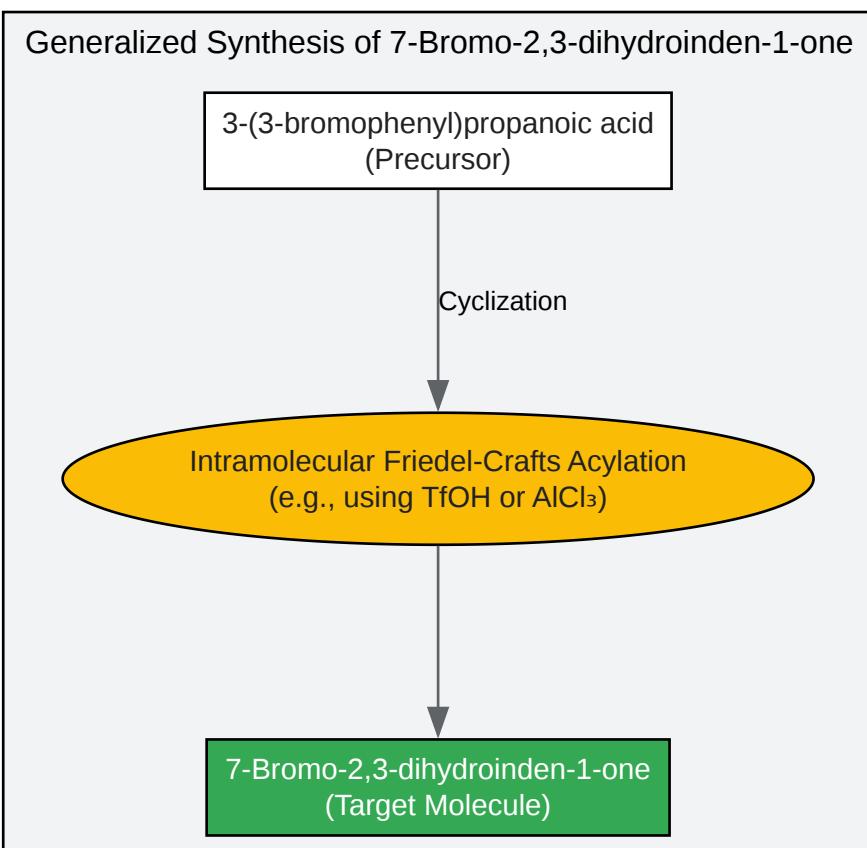
Chemical Identity and Physical Properties

The formal IUPAC name for this compound is 7-bromo-2,3-dihydroinden-1-one.^[2] It is a bicyclic molecule featuring a benzene ring fused to a cyclopentanone ring.

Synonyms: **7-Bromo-1-indanone**, 7-bromo-2,3-dihydro-1h-inden-1-one.^{[2][3]} CAS Number: 125114-77-4.^[2]

Physicochemical Data

The key quantitative properties of 7-bromo-2,3-dihydroinden-1-one are summarized in the table below. This data is essential for planning chemical reactions, purification, and storage.


Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ BrO	[2][3]
Molecular Weight	211.06 g/mol	[3]
Melting Point	114 °C	[3][4]
Boiling Point	306.5 ± 31.0 °C (Predicted)	[3]
Density	1.608 ± 0.06 g/cm ³ (Predicted)	[3]
Appearance	Yellow to off-white solid	[3][5]
Storage Temperature	Room Temperature, Sealed in Dry, Keep in Dark Place	[3]

Synthesis and Experimental Protocols

The construction of the indanone skeleton is most commonly achieved via intramolecular Friedel-Crafts acylation.^[6] This classic reaction involves the cyclization of a 3-arylpropionic acid or its more reactive acyl chloride derivative.^{[6][7]}

Primary Synthetic Route: Intramolecular Friedel-Crafts Acylation

The synthesis of **7-bromo-1-indanone** typically starts from 3-(3-bromophenyl)propanoic acid. The cyclization is promoted by a strong Brønsted or Lewis acid, which facilitates the intramolecular electrophilic aromatic substitution to form the five-membered ring.^[1] Although direct cyclization of the carboxylic acid is possible, it often requires harsh conditions.^{[6][7]} A more common two-step approach involves converting the carboxylic acid to the corresponding acyl chloride, which then cyclizes under milder conditions.^[7]

[Click to download full resolution via product page](#)

Caption: Generalized Synthesis Workflow for 7-Bromo-2,3-dihydroinden-1-one.

General Experimental Protocol (via Acyl Chloride)

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation to synthesize 1-indanones.^{[7][8]}

- Acyl Chloride Formation:
 - In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-bromophenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (CH_2Cl_2).
 - Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
 - Cool the solution to 0 °C using an ice bath.

- Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
- Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-(3-bromophenyl)propionyl chloride.
- Intramolecular Friedel-Crafts Cyclization:
 - Dissolve the crude acyl chloride in anhydrous dichloromethane under an inert atmosphere.
 - Cool the solution to 0 °C in an ice bath.
 - Carefully add anhydrous aluminum chloride ($AlCl_3$) (1.1-1.5 eq) portion-wise, controlling the exothermic reaction.
 - Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).
- Workup and Purification:
 - Once the reaction is complete, carefully pour the mixture onto crushed ice containing a small amount of concentrated HCl to quench the catalyst.
 - Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
 - Combine the organic layers and wash sequentially with saturated sodium bicarbonate ($NaHCO_3$) solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Purify the crude solid product by recrystallization or column chromatography on silica gel to yield pure 7-bromo-2,3-dihydroinden-1-one.

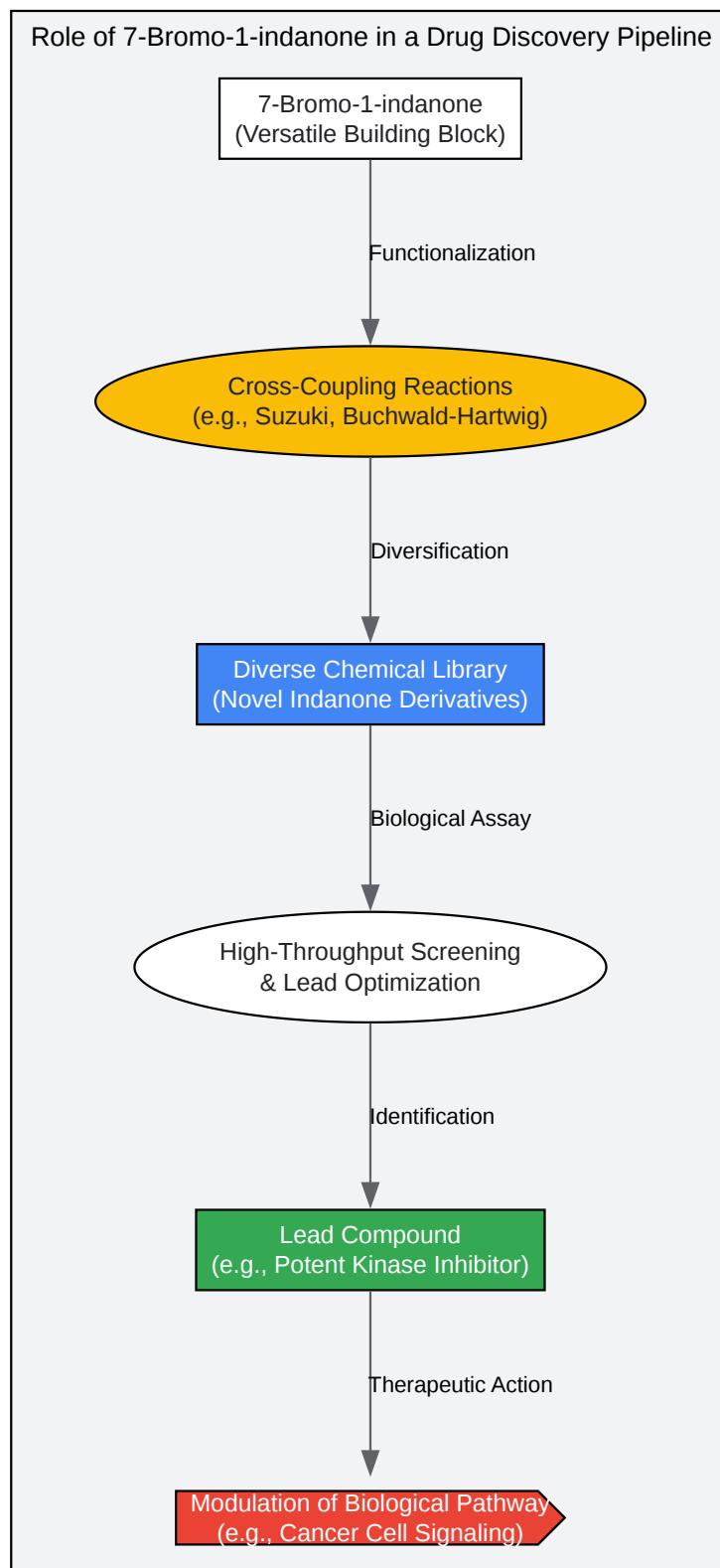
Applications in Research and Drug Development

7-Bromo-1-indanone is a highly valued building block due to the synthetic versatility conferred by its two key functional groups: the ketone and the aryl bromide.[\[1\]](#)

A Privileged Scaffold in Medicinal Chemistry

The indanone core is a "privileged structure" found in numerous natural products and pharmacologically active molecules.[\[9\]](#)[\[10\]](#) Its rigid framework is ideal for designing molecules that fit into the binding pockets of enzymes and receptors. Indanone derivatives have demonstrated a wide range of biological activities, including:

- **Neuroprotective Agents:** The indanone scaffold is famously present in Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease.[\[9\]](#)[\[11\]](#) Derivatives are also explored for treating Parkinson's disease and other neurodegenerative disorders.[\[11\]](#)[\[12\]](#)
- **Anticancer and Kinase Inhibitors:** The structure serves as a foundation for developing anticancer agents.[\[9\]](#)[\[10\]](#) The bromo-functionalized indanone is particularly useful for synthesizing kinase inhibitors, where the bromine can be replaced with complex moieties via cross-coupling to target the ATP-binding site of kinases.[\[1\]](#)[\[13\]](#)
- **Antimicrobial and Antiviral Agents:** Various indanone derivatives have shown promise as antimicrobial and antiviral compounds.[\[9\]](#)[\[10\]](#)


The Role of the Bromine Atom in Synthesis

The bromine atom at the 7-position is the compound's most powerful feature for synthetic diversification. It serves as an exceptionally versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[\[1\]](#) Key reactions include:

- **Suzuki-Miyaura Coupling:** Reaction with boronic acids to introduce new aryl or heteroaryl groups.[\[1\]](#)
- **Buchwald-Hartwig Amination:** Reaction with amines to form carbon-nitrogen bonds, crucial for many drug molecules.[\[1\]](#)

- Stille and Heck Reactions: Other powerful C-C bond-forming reactions that expand the accessible chemical space.[\[1\]](#)

This strategic functionalization allows chemists to rapidly generate large libraries of diverse indanone derivatives for high-throughput screening in drug discovery programs.

[Click to download full resolution via product page](#)

Caption: Role of 7-Bromo-2,3-dihydroinden-1-one in a Drug Discovery Pipeline.

Applications in Materials Science

Beyond pharmaceuticals, **7-bromo-1-indanone** is a precursor for novel organic materials.[\[1\]](#) Its rigid, planar structure and the potential for electronic modification via the bromine handle make it suitable for synthesizing organic ligands and functionalized organic semiconductors for applications in electronics and optics.[\[1\]](#)

Conclusion

7-Bromo-2,3-dihydroinden-1-one is a strategically important molecule for chemical synthesis. Its robust indanone core provides a proven structural foundation for biological activity, while the reactive bromine atom offers a gateway to immense chemical diversity. For researchers in drug discovery, it is an indispensable building block for creating libraries of novel compounds targeting a range of diseases, from neurodegeneration to cancer. Its utility in materials science further underscores its value as a versatile chemical intermediate. A thorough understanding of its properties and synthetic methodologies is crucial for unlocking its full potential in both academic and industrial research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Bromo-1-indanone | High-Purity Research Chemical [benchchem.com]
- 2. 7-Bromo-2,3-dihydro-1H-inden-1-one | C9H7BrO | CID 14515298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Bromo-1-indanone | 125114-77-4 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [IUPAC name for 7-bromo-2,3-dihydroinden-1-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b039921#iupac-name-for-7-bromo-2-3-dihydroinden-1-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com